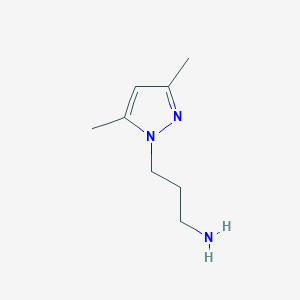

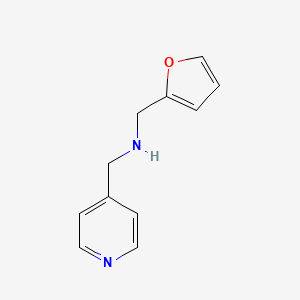

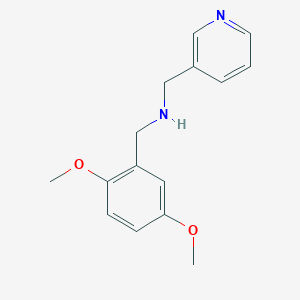

4-(Furano-2-ilmetil)-piridin-4-ilmetilamina

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Furan-2-ylmethyl-pyridin-4-ylmethyl-amine is a compound that has been the subject of various studies due to its potential applications in different fields such as food chemistry, organic synthesis, and pharmaceuticals. The compound and its derivatives exhibit a range of organoleptic properties and have been detected in various foods, indicating their relevance in flavor chemistry . Additionally, the compound's structure allows for diverse chemical reactions, making it a valuable target for synthetic organic chemistry .

Synthesis Analysis

The synthesis of furan-2-ylmethyl-pyridin-4-ylmethyl-amine derivatives has been approached through different methods. One study demonstrated the formation of furfuryl-amine from ribose and its subsequent reaction to form furfuryl-pyrrole derivatives . Another study presented a multicomponent reaction involving imidazo[1,5-a]pyridine carbenes to produce fully substituted furans . A palladium-catalyzed aerobic oxidative dicarbonation reaction has been used to synthesize highly conjugated functionalized 2-pyridones from N-(furan-2-ylmethyl) alkyne amides . Additionally, oxidative cyclization of N-furan-2-ylmethyl-β-enaminones has been employed to create spiro-lactams and polysubstituted pyrroles .

Molecular Structure Analysis

The molecular structure of furan-2-ylmethyl-pyridin-4-ylmethyl-amine and its derivatives has been characterized using various techniques. NMR spectroscopy confirmed the successful synthesis of dicarboxamide derivatives based on furan scaffolds . Crystallographic studies have provided insights into the supramolecular features of these compounds . The UV-vis absorption spectra of some 2-pyridones indicated their potential utility for shortwave radiation filtration .

Chemical Reactions Analysis

The chemical reactivity of furan-2-ylmethyl-pyridin-4-ylmethyl-amine derivatives has been explored in several studies. For instance, the heterocyclization of pyridine-N-oxide derivatives has been used to synthesize 2,3-substituted furo[2,3-b]pyridines . Electrophilic substitution reactions have been performed on imidazo[4,5-b]pyridine derivatives, showing different reactivity patterns for the furan and pyridine rings . Catalytic transformations of furan amines into pyrrole and pyrrolidine homologs have also been reported . A metal-free three-component domino reaction has been developed to prepare sulfonylated furan or imidazo[1,2-a]pyridine derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of furan-2-ylmethyl-pyridin-4-ylmethyl-amine derivatives are influenced by their molecular structure. The presence of the furan ring contributes to the compound's aromaticity and reactivity. The derivatives exhibit a range of organoleptic properties, which are significant in the context of food chemistry . The electronic properties of these compounds, as indicated by their UV-vis absorption spectra, suggest applications in materials science, such as radiation filtration . The stability of the furan moiety under basic conditions and its reactivity with hydrazine to form new scaffolds have been documented .

Aplicaciones Científicas De Investigación

Propiedades químicas

“4-(Furano-2-ilmetil)-piridin-4-ilmetilamina” tiene el Número CAS: 436086-98-5 y un peso molecular de 188.23 . Su fórmula lineal es C11H12N2O .

Síntesis de resinas epoxi

Una de las aplicaciones significativas de los derivados de furano, incluyendo “this compound”, es en la síntesis de resinas epoxi . Estas resinas son ampliamente utilizadas en la industria para una gama de aplicaciones. Los derivados de furano se obtienen de materias primas naturales de celulosa y hemicelulosa .

Actividad antibacteriana

Los derivados de furano se han estudiado por su potencial para crear sistemas de fármacos antimicrobianos de próxima generación eficientes y menos dañinos . La parte de furano sirve como un marco útil en el diseño y la síntesis de nuevos compuestos .

Aplicaciones energéticas y de disolventes

El furfural, un derivado de furano monofuncional, se ha utilizado en diversas aplicaciones relacionadas con la energía (nuevos combustibles) y disolventes originales .

Propiedades

IUPAC Name |

N-(furan-2-ylmethyl)-1-pyridin-4-ylmethanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O/c1-2-11(14-7-1)9-13-8-10-3-5-12-6-4-10/h1-7,13H,8-9H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOSIAFIXOKLHFK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)CNCC2=CC=NC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

436086-98-5 |

Source

|

| Record name | N-(2-Furanylmethyl)-4-pyridinemethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=436086-98-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

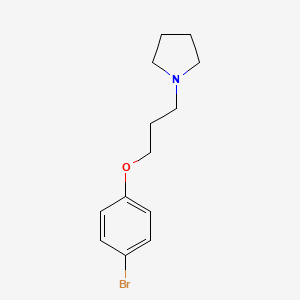

![1-[3-(2-Chlorophenoxy)propyl]piperazine](/img/structure/B1299233.png)

![2-[4-(1,1-Dioxido-1,2-benzisothiazol-3-YL)piperazin-1-YL]ethanol](/img/structure/B1299234.png)